molecular formula C10H13FN2O B8355038 (5-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

(5-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol

Cat. No.: B8355038
M. Wt: 196.22 g/mol
InChI Key: ZSDWIODCLJFRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

(5-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methanol

InChI

InChI=1S/C10H13FN2O/c11-9-5-8(7-14)6-12-10(9)13-3-1-2-4-13/h5-6,14H,1-4,7H2

InChI Key

ZSDWIODCLJFRLF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=N2)CO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.24 g of lithium aluminum hydride in 5 mL of THF, a solution of 0.70 g of methyl 5-fluoro-6-(pyrrolidin-1-yl)nicotinate in 5 mL of tetrahydrofuran was dropped under cooling with ice. After warming to room temperature, the mixture was stirred for 45 minutes, thereto was dropped a saturated aqueous sodium hydrogen carbonate solution under cooling with ice, and the mixture was stirred for 10 minutes. The reaction mixture was filtered, and the filtration residue was washed with ethyl acetate and water. The organic layer of the filtrate was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.68 g of (5-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol as a brown oily substance.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.